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Compound of Interest

Compound Name: Bis(4-formylphenyl)phenylamine

Cat. No.: B186303

An In-depth Technical Guide to the Molecular Geometry and Conformation of Bis(4-
formylphenyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-formylphenyl)phenylamine, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-
Diformyltriphenylamine, is a triphenylamine derivative of significant interest as a versatile
building block in materials science and organic synthesis. Its molecular structure, characterized
by a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with
formyl groups at the para position, dictates its chemical reactivity and photophysical properties.
This guide provides a detailed overview of the molecular geometry and conformational
dynamics of bis(4-formylphenyl)phenylamine, drawing from available experimental and
computational data on analogous structures.

Molecular Structure and Conformation

The core structure of bis(4-formylphenyl)phenylamine consists of a central triphenylamine
(TPA) moiety. The nitrogen atom in the TPA core typically adopts a sp?-like hybridization,
leading to a trigonal pyramidal or a nearly planar arrangement of the C-N-C bonds. The overall
shape of the molecule is determined by the rotational freedom of the three phenyl rings around
their respective C-N bonds.
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Propeller-like Conformation

Triphenylamine and its derivatives are well-documented to adopt a non-planar, propeller-like
conformation in the ground state. This arrangement arises from a balance between two
competing factors:

» 11-Conjugation: Delocalization of the nitrogen lone pair electrons into the aromatic 1t-systems
of the phenyl rings favors a planar geometry.

o Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms on adjacent
phenyl rings prevent the molecule from achieving full planarity.

The resulting compromise is a chiral, propeller-shaped structure where each phenyl ring is
twisted out of the plane defined by the three carbon atoms attached to the central nitrogen.
This fundamental conformational feature is also characteristic of the related molecule, 4-
formylphenyl-diphenylamine.

Computational Analysis of Conformation

While a specific, high-level computational study for bis(4-formylphenyl)phenylamine is not
readily available in the published literature, density functional theory (DFT) calculations on
closely related TPA-based chromophores provide valuable insights. Studies utilizing the B3LYP
functional with a 6-31G* basis set have shown that the nitrogen atom of the triphenylamine
core in similar molecules results in a distorted tetrahedral geometry. This leads to a dihedral
angle between the "blades" (phenyl branches) of the propeller structure on the order of 40°.
This value gives a quantitative idea of the degree of twist from a hypothetical planar
conformation.

Quantitative Geometric Data

A definitive single-crystal X-ray diffraction study for bis(4-formylphenyl)phenylamine has not
been reported in the Cambridge Structural Database. Therefore, precise experimental data on
bond lengths, bond angles, and dihedral angles are not available. The data presented in the
table below are generalized values for triphenylamine derivatives and should be considered as
approximations for bis(4-formylphenyl)phenylamine.
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Parameter Typical Value Range Description

The length of the bond
C-N Bond Length 1.42-1.44 A between the central nitrogen
and the phenyl ring carbons.

The angle between the three

phenyl rings around the central
C-N-C Bond Angle 118° - 120° ) ) )

nitrogen, approaching trigonal

planar geometry.

The angle between the planes
) ] of adjacent phenyl rings,
Phenyl Ring Dihedral Angle ~ 40° T )
indicating the propeller-like

twist.[1][2]

Typical double bond length for

C=0 Bond Length (formyl) ~1.22A a carbonyl group in an
aldehyde.

Standard bond length for
C-C Bond Length (aromatic) 1.38-1.40 A carbon-carbon bonds within
the phenyl rings.

Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation

The synthesis of bis(4-formylphenyl)phenylamine can be achieved through the direct
formylation of triphenylamine using the Vilsmeier-Haack reaction. This reaction typically
employs a mixture of phosphorus oxychloride (POCIs) and N,N-dimethylformamide (DMF) to
generate the Vilsmeier reagent, which then acts as the formylating agent.

A notable aspect of this synthesis is that the reaction tends to stop after the introduction of two
formyl groups.[3] The strong electron-withdrawing nature of the two formyl groups deactivates
the aromatic system, making the introduction of a third formyl group (to produce tris(4-
formylphenyl)amine) significantly more difficult.[3] This characteristic allows for the isolation of
bis(4-formylphenyl)phenylamine as the major product under controlled conditions.
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General Protocol:

Triphenylamine is dissolved in an appropriate solvent, such as DMF.
The solution is cooled in an ice bath.

Phosphorus oxychloride (POCIs) is added dropwise to the cooled solution while stirring. The
amount of POCIs is typically in stoichiometric excess relative to the desired degree of
formylation.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to around 90-95°C for several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice
water to quench the reaction and hydrolyze the intermediate iminium species.

The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium
bicarbonate, until a precipitate forms.

The crude product is collected by vacuum filtration, washed with water, and dried.

Purification is typically achieved by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Visualization of Conformational Features

The following diagram illustrates the key conformational relationship in bis(4-

formylphenyl)phenylamine, highlighting the non-planar, propeller-like arrangement of the

phenyl rings which is a result of the balance between electronic and steric effects.
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Conformational Factors in Bis(4-formylphenyl)phenylamine
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eads to eads to
Favors Planar Geometry Favors Non-Planar Geometry
(Increased tt-Conjugation) (Minimizes Repulsion)

Balanced Compromise
(Observed Structure)

Propeller-like
Conformation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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